molecular formula C₂₆H₂₁F₅N₄O₄S B560528 MGAT2-IN-2 CAS No. 1710630-11-7

MGAT2-IN-2

Cat. No.: B560528
CAS No.: 1710630-11-7
M. Wt: 580.53
InChI Key: RGDHGNPUKLLPLT-UHFFFAOYSA-N
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Description

MGAT2-IN-2 is a potent inhibitor of acyl CoA:monoacylglycerol acyltransferase 2 (MGAT2), an enzyme involved in the synthesis of diacylglycerol and triacylglycerol. This compound has shown significant potential in the treatment of metabolic disorders such as obesity and non-alcoholic fatty liver disease by modulating lipid metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MGAT2-IN-2 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route is proprietary, but it generally involves the use of organic solvents, catalysts, and controlled temperature conditions to achieve the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves the use of industrial-grade reactors, purification systems, and quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

MGAT2-IN-2 primarily undergoes reactions typical of organic compounds, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

MGAT2-IN-2 has a wide range of applications in scientific research:

Mechanism of Action

MGAT2-IN-2 exerts its effects by inhibiting the activity of acyl CoA:monoacylglycerol acyltransferase 2. This enzyme is crucial for the synthesis of diacylglycerol and triacylglycerol, which are important components of lipid metabolism. By inhibiting MGAT2, this compound reduces the synthesis of these lipids, thereby modulating lipid levels in the body. This inhibition affects various molecular targets and pathways involved in lipid metabolism, including the reduction of triglyceride levels and the improvement of insulin sensitivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

MGAT2-IN-2 stands out due to its high potency and specificity for MGAT2. It has shown significant efficacy in preclinical models, making it a promising candidate for further development as a therapeutic agent .

Properties

CAS No.

1710630-11-7

Molecular Formula

C₂₆H₂₁F₅N₄O₄S

Molecular Weight

580.53

IUPAC Name

5-[(2,4-difluorophenyl)sulfamoyl]-7-(2-oxopyrrolidin-1-yl)-N-[4-(trifluoromethyl)phenyl]-2,3-dihydroindole-1-carboxamide

InChI

InChI=1S/C26H21F5N4O4S/c27-17-5-8-21(20(28)13-17)33-40(38,39)19-12-15-9-11-35(24(15)22(14-19)34-10-1-2-23(34)36)25(37)32-18-6-3-16(4-7-18)26(29,30)31/h3-8,12-14,33H,1-2,9-11H2,(H,32,37)

InChI Key

RGDHGNPUKLLPLT-UHFFFAOYSA-N

SMILES

C1CC(=O)N(C1)C2=C3C(=CC(=C2)S(=O)(=O)NC4=C(C=C(C=C4)F)F)CCN3C(=O)NC5=CC=C(C=C5)C(F)(F)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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